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For Researchers, Scientists, and Drug Development Professionals

Abstract
(4-Bromo-3-methylphenyl)methanol is a versatile chemical intermediate recognized for its

utility in the synthesis of complex molecular frameworks.[1] Its unique substitution pattern,

featuring a reactive bromine atom and a methyl group on the phenyl ring, makes it a valuable

building block in medicinal chemistry.[1] These functional groups provide multiple sites for

chemical modification, enabling the construction of diverse compound libraries for drug

discovery. This document provides detailed application notes and experimental protocols for

the use of (4-Bromo-3-methylphenyl)methanol as a precursor in the synthesis of biologically

active compounds, with a specific focus on novel pyrazine-2-carboxamide derivatives with

potential therapeutic applications.

Physicochemical Properties and Safety
A summary of the key physicochemical properties of (4-Bromo-3-methylphenyl)methanol is
provided in the table below.
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Property Value Reference

CAS Number 149104-89-2 [1][2]

Molecular Formula C₈H₉BrO [2][3][4]

Molecular Weight 201.06 g/mol [2][5]

Melting Point 30-35 °C [1]

Appearance
White low melting crystalline

solid
[1]

Purity ≥ 97% (GC) [1]

Safety and Handling: (4-Bromo-3-methylphenyl)methanol is harmful if swallowed and causes

skin and eye irritation.[4][5] It is recommended to handle this compound in a well-ventilated

chemical fume hood, wearing appropriate personal protective equipment (PPE), including

gloves and safety goggles.[5] Store in a cool, dry place, typically at 0-8 °C.[1]

Application in the Synthesis of Bioactive Molecules
(4-Bromo-3-methylphenyl)methanol serves as a key starting material for multi-step

syntheses. A notable application is in the preparation of substituted anilines, which are

themselves crucial intermediates for a wide range of pharmaceuticals. The following sections

detail the synthesis of N-(4-Aryl-3-methylphenyl)pyrazine-2-carboxamide derivatives, which

have demonstrated significant antibacterial and enzyme inhibitory activity.

Experimental Workflow: From Precursor to Bioactive
Derivatives
The overall synthetic strategy involves a three-stage process: first, the conversion of the

starting material, (4-Bromo-3-methylphenyl)methanol, to the corresponding aniline

intermediate; second, the formation of a core pyrazine-carboxamide scaffold via an amide

coupling reaction; and third, diversification of this scaffold through Suzuki cross-coupling

reactions to yield the final bioactive compounds.
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Stage 1: Precursor Preparation

Stage 2: Scaffold Synthesis

Stage 3: Derivatization
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Figure 1. Synthetic workflow for bioactive pyrazine derivatives.
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Protocol 1: Synthesis of 4-Bromo-3-methylaniline
from (4-Bromo-3-methylphenyl)methanol
This protocol describes a standard laboratory procedure to convert the starting alcohol into the

required aniline intermediate. This conversion is a necessary first step to enable the

subsequent amide coupling.

Materials:

(4-Bromo-3-methylphenyl)methanol

Thionyl chloride (SOCl₂)

Sodium azide (NaN₃)

Lithium aluminum hydride (LiAlH₄)

Anhydrous Toluene

Anhydrous Diethyl ether or Tetrahydrofuran (THF)

Dimethylformamide (DMF)

Saturated sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flasks, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

Chlorination: Dissolve (4-Bromo-3-methylphenyl)methanol (1.0 eq) in anhydrous toluene.

Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2-4

hours until TLC indicates completion. Remove the solvent under reduced pressure to obtain

4-bromo-1-(chloromethyl)-3-methylbenzene.

Azidation: Dissolve the crude chloride in DMF and add sodium azide (1.5 eq). Heat the

mixture to 60-70 °C and stir for 3-5 hours. After cooling, pour the reaction mixture into water
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and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and

concentrate to yield 1-(azidomethyl)-4-bromo-3-methylbenzene.

Reduction: In a separate flask, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

Cool to 0 °C and add a solution of the azide in THF dropwise. Allow the reaction to warm to

room temperature and then reflux for 4 hours. Cool the mixture to 0 °C and quench

sequentially by careful, dropwise addition of water, 15% NaOH (aq), and then more water.

Filter the resulting solids and wash thoroughly with ethyl acetate. Concentrate the filtrate

under reduced pressure to yield 4-Bromo-3-methylaniline.

Protocol 2: Synthesis of N-(4-Bromo-3-
methylphenyl)pyrazine-2-carboxamide
This protocol is adapted from a published procedure for the synthesis of the core scaffold.[6]

Materials:

Pyrazine-2-carboxylic acid

4-Bromo-3-methylaniline

N,N'-Dicyclohexylcarbodiimide (DCC)

4-Dimethylaminopyridine (DMAP)

Dichloromethane (DCM)

100 mL Schlenk flask, magnetic stirrer

Procedure:

To an oven-dried 100 mL Schlenk flask, add pyrazine-2-carboxylic acid (1.0 eq, 10 mmol), 4-

bromo-3-methylaniline (1.0 eq, 10 mmol), and DMAP (0.2 eq, 2.0 mmol).[6]

Add 50 mL of DCM and cool the reaction mixture to 0 °C using an ice bath while stirring

continuously.[6]
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Once the temperature reaches 0 °C, add DCC (1.1 eq, 11 mmol) to the mixture under an

inert atmosphere (e.g., argon or nitrogen).[6]

Remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours,

monitoring by TLC.[6]

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane

gradient) to obtain N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. A typical yield for

this reaction is approximately 83%.[6]

Protocol 3: Suzuki Coupling for Synthesis of N-(4-
Aryl-3-methylphenyl)pyrazine-2-carboxamide
Derivatives
This protocol details the palladium-catalyzed Suzuki cross-coupling reaction to introduce aryl

diversity at the 4-position of the phenyl ring.[6]

Materials:

N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide

Various aryl boronic acids

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium phosphate (K₃PO₄)

1,4-Dioxane and Water (10:1 mixture)

Schlenk tube, magnetic stirrer, inert atmosphere setup
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Procedure:

In a dried Schlenk tube, combine N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0

eq, 1 mmol), the desired aryl boronic acid (1.0 eq, 1 mmol), K₃PO₄ (2.0 eq, 2 mmol), and

tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 5 mol%).[6]

Evacuate and backfill the tube with an inert gas (e.g., argon).

Add 8.25 mL of a 10:1 mixture of 1,4-dioxane and water via syringe.[6]

Heat the reaction mixture to 90 °C and stir for 24 hours. Monitor the reaction progress by

TLC.[6]

After completion, cool the mixture to room temperature. Add water and extract with ethyl

acetate.[6]

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product via column chromatography to yield the final N-(4-Aryl-3-

methylphenyl)pyrazine-2-carboxamide derivative.[6]

Quantitative Data Summary
The yields and biological activity data for a series of synthesized derivatives are summarized

below.

Table 1: Synthesis Yields of Pyrazine-2-carboxamide Derivatives
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Compound ID
Aryl Boronic Acid
Substituent

Yield (%)

5a 3-Chloro-4-fluorophenyl 60

5b 4-Fluorophenyl 75

5c 4-Methylphenyl 80

5d 4-(Trifluoromethyl)phenyl 85

Data sourced from MDPI,

Pharmaceuticals (Basel),

2024.[6]

Table 2: Biological Activity of Pyrazine-2-carboxamide Derivatives

Compound ID
Antibacterial Activity (MIC,
mg/mL vs. XDR S. Typhi)

Alkaline Phosphatase
Inhibition (IC₅₀, µM)

5a >50 2.415 ± 0.08

5b 12.5 1.936 ± 0.05

5c 25 2.219 ± 0.06

5d 6.25 1.469 ± 0.02

Data sourced from MDPI,

Pharmaceuticals (Basel),

2024.[6]

Mechanism of Action: Alkaline Phosphatase
Inhibition
Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of

phosphate monoesters at an alkaline pH, playing roles in various physiological and

pathological processes.[7][8] Potent and selective inhibitors of ALPs are valuable tools for

studying these processes and may have therapeutic potential. Kinetic studies on related

compounds suggest a non-competitive mode of inhibition.[7][8][9]
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Figure 2. Non-competitive inhibition of Alkaline Phosphatase.

Conclusion
(4-Bromo-3-methylphenyl)methanol is a highly valuable and adaptable precursor for

pharmaceutical synthesis. The protocols provided herein demonstrate a clear pathway from

this starting material to the generation of a library of N-(4-Aryl-3-methylphenyl)pyrazine-2-

carboxamide derivatives. The quantitative data confirm the efficiency of the synthetic route and

the potent biological activity of the resulting compounds as both antibacterial agents and

alkaline phosphatase inhibitors. The inherent reactivity of the bromine and methyl

functionalities suggests that this precursor holds significant potential for the development of a

wide array of other novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.researchgate.net/publication/364731243_Design_synthesis_and_biological_evaluation_of_novel_anti-inflammatory_agents
https://www.mdpi.com/1424-8247/17/9/1241
https://www.mdpi.com/1424-8247/17/9/1241
https://www.mdpi.com/1424-8247/17/9/1241
https://research.unl.pt/ws/files/18032711/carvalho2018.pdf
https://patents.justia.com/patent/9481679
https://pmc.ncbi.nlm.nih.gov/articles/PMC11484160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11484160/
https://patents.google.com/patent/CN112250615A/en
https://patents.google.com/patent/CN112250615A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654533/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654533/
https://pubmed.ncbi.nlm.nih.gov/36362051/
https://pubmed.ncbi.nlm.nih.gov/36362051/
https://www.researchgate.net/publication/365089492_Potent_Alkaline_Phosphatase_Inhibitors_Pyrazolo-Oxothiazolidines_Synthesis_Biological_Evaluation_Molecular_Docking_and_Kinetic_Studies
https://www.benchchem.com/product/b136240#4-bromo-3-methylphenyl-methanol-as-a-precursor-in-pharmaceutical-synthesis
https://www.benchchem.com/product/b136240#4-bromo-3-methylphenyl-methanol-as-a-precursor-in-pharmaceutical-synthesis
https://www.benchchem.com/product/b136240#4-bromo-3-methylphenyl-methanol-as-a-precursor-in-pharmaceutical-synthesis
https://www.benchchem.com/product/b136240#4-bromo-3-methylphenyl-methanol-as-a-precursor-in-pharmaceutical-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b136240?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

